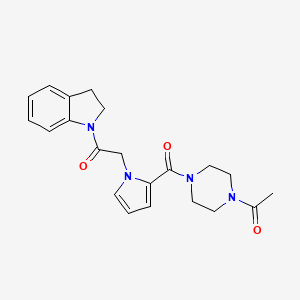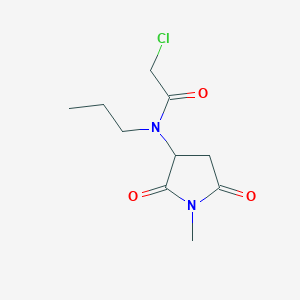
2-(2-(4-acetylpiperazine-1-carbonyl)-1H-pyrrol-1-yl)-1-(indolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-acetylpiperazine-1-carbonyl)-1H-pyrrol-1-yl)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
HIV-1 Attachment Inhibitor
Azaindole derivatives, including compounds related to 2-(2-(4-acetylpiperazine-1-carbonyl)-1H-pyrrol-1-yl)-1-(indolin-1-yl)ethanone, have been synthesized and characterized for their potential as inhibitors of HIV-1 attachment. Specific compounds from this research demonstrated marked improvements in pharmaceutical properties and have advanced to clinical studies, providing proof of concept for this mechanistic class in reducing viremia in HIV-1-infected subjects (Wang et al., 2009).
Anti-Inflammatory Agents
A series of chalcone-based diarylpyrazoles containing a phenylsulphone or carbonitrile moiety, structurally related to the chemical , has been synthesized. These compounds have shown significant anti-inflammatory activity. Molecular docking studies were performed to rationalize the obtained biological results (Nassar et al., 2011).
Solid-State and Electronic Structure Studies
Research involving 4-acetylpyrazole, structurally similar to the target chemical, has revealed insights into its solid-state assembly and electronic structure. This compound forms a wave-like ribbon structure in the solid state, linked by strong intermolecular hydrogen bonds and weak π interactions, providing valuable information on molecular interactions and structural dynamics (Frey et al., 2014).
Flavor Generation in Food Chemistry
Carbonyl compounds, including those structurally related to this compound, are important in generating flavors in food items such as cheese. The reaction of carbonyl compounds with amino acids at room temperature has been evaluated, contributing to the understanding of flavor-generating reactions in various food products (Griffith & Hammond, 1989).
Mecanismo De Acción
Target of action
Indole derivatives and imidazole containing compounds have been found to bind with high affinity to multiple receptors . They are the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
Mode of action
The interaction of these compounds with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical pathways
The affected pathways and their downstream effects can vary widely depending on the specific targets and biological activities of the compound .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of these compounds can also vary widely and have a significant impact on their bioavailability .
Result of action
The molecular and cellular effects of these compounds’ action can include inhibitory activity against various viruses and bacteria, as well as potential therapeutic effects for a variety of diseases .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of these compounds .
Propiedades
IUPAC Name |
2-[2-(4-acetylpiperazine-1-carbonyl)pyrrol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-16(26)22-11-13-23(14-12-22)21(28)19-7-4-9-24(19)15-20(27)25-10-8-17-5-2-3-6-18(17)25/h2-7,9H,8,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGXPBVJNMLRMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=CN2CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641580.png)

![3-methoxy-1-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2641584.png)
![1-[2-(4-Hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2641585.png)
![1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone](/img/structure/B2641589.png)
![2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2641590.png)
![8-Benzyl 1-tert-butyl 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2641591.png)

![Ethyl 4-(fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2641594.png)
![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2641595.png)
![1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2641597.png)
![rac-(2R,3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-2-carboxylicacid](/img/structure/B2641600.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2641601.png)
![3,4-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2641602.png)
